molecular formula C11H10FNO5 B8710578 Ethyl 3-(3-fluoro-4-nitrophenyl)-3-oxopropanoate

Ethyl 3-(3-fluoro-4-nitrophenyl)-3-oxopropanoate

Cat. No. B8710578
M. Wt: 255.20 g/mol
InChI Key: NLEKCLDVDAXWCD-UHFFFAOYSA-N
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Patent
US08133995B2

Procedure details

A 2 L round bottomed flask was fitted with a mechanical stir motor and nitrogen inlet. To a 10° C. solution of potassium 3-ethoxy-3-oxopropanoate (55.15 g, 324 mmol) in THF (500 mL) was added MgCl2 (38.56 g, 405 mmol) and Et3N (45 mL, 324 mmoL). The reaction mixture was allowed to warm to 23° C. and stir for 3 h. A solution of 3-fluoro-4-nitrobenzoyl chloride (˜162 mmol) in THF (200 mL) was added. The reaction turned yellow instantly and a precipitate formed. THF (200 mL) was added to ensure that stirring was not impeded. TLC analysis indicated that the reaction had gone to completion however the reaction was allowed to stir over night. The reaction was quenched with 2N HCl (1 L) and extracted with EtOAc (2×500 mL). The organic layer was washed with saturated NaHCO3 (500 mL), H2O (300 mL) and brine (200 mL). The organic layer was dried (Na2SO4) and concentrated in vacuo. The desired product (37.65 g, 147 mmol) was isolated by flash column chromatography in 91% yield (1:1 Hex EtOAc) as a yellow solid as a mixture of keto (75%) and enol (25%) tautomers. 1H-NMR (DMSO-d6) Keto tautomer δ 8.29 (dd, J=8.6, 7.4 Hz, 1H), 8.10 (dd, J=11.6, 2.0 Hz, 1H), 7.94 (m, 1H), 4.30 (s, 2H), 4.11 (q, J=7.2 Hz, 2H), 1.17 (t, J=7.2 Hz, 3H); Enol tautomer δ 12.44 (br s, 1H), 8.22 (app t, J=8.2 Hz, 1H), 8.05 (dd, J=12.6, 2.0 Hz, 1H), 7.90 (m, 1H), 6.22 (s, 1H), 4.25 (q, J=7.2 Hz, 2H), 1.26 (t, J=7.2 Hz, 3H); LCMS RT=3.14 min; MS {M+H]+=311.0.
[Compound]
Name
enol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
55.15 g
Type
reactant
Reaction Step Two
Name
Quantity
38.56 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
162 mmol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6]([O-:8])=O)[CH3:2].[K+].[Mg+2].[Cl-].[Cl-].CCN(CC)CC.[F:21][C:22]1[CH:23]=[C:24]([CH:28]=[CH:29][C:30]=1[N+:31]([O-:33])=[O:32])C(Cl)=O>C1COCC1.CCOC(C)=O>[F:21][C:22]1[CH:23]=[C:24]([C:6](=[O:8])[CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:9])[CH:28]=[CH:29][C:30]=1[N+:31]([O-:33])=[O:32] |f:0.1,2.3.4|

Inputs

Step One
Name
enol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
55.15 g
Type
reactant
Smiles
C(C)OC(CC(=O)[O-])=O.[K+]
Name
Quantity
38.56 g
Type
reactant
Smiles
[Mg+2].[Cl-].[Cl-]
Name
Quantity
45 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
162 mmol
Type
reactant
Smiles
FC=1C=C(C(=O)Cl)C=CC1[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stir for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L round bottomed flask was fitted with a mechanical stir motor and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
a precipitate formed
STIRRING
Type
STIRRING
Details
that stirring
STIRRING
Type
STIRRING
Details
to stir over night
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 2N HCl (1 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×500 mL)
WASH
Type
WASH
Details
The organic layer was washed with saturated NaHCO3 (500 mL), H2O (300 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 147 mmol
AMOUNT: MASS 37.65 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.